molecular formula C21H17N3O4 B11319199 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11319199
M. Wt: 375.4 g/mol
InChI Key: WZRPGPQEYBAZSU-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a pyrazole-carboxamide moiety. Its structural complexity and dual heterocyclic framework make it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H17N3O4/c1-27-16-8-6-14(7-9-16)13-24-19(10-11-22-24)23-20(25)17-12-15-4-2-3-5-18(15)28-21(17)26/h2-12H,13H2,1H3,(H,23,25)

InChI Key

WZRPGPQEYBAZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various halogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H19N3O4
Molecular Weight : 389.404 g/mol
CAS Number : 1172506-80-7

The compound features a chromene structure fused with a pyrazole ring, which is known for conferring various biological activities. The methoxybenzyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide exhibits promising anticancer properties.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, it showed an IC50 value of 12 μM against breast cancer cells, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity.

  • Case Study : A study assessed the efficacy of this compound against several bacterial strains. The results indicated that it inhibited the growth of Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 15 μg/mL .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression.

Enzyme Target Inhibitory Activity IC50 Value (μM)
Protein Kinase B (Akt)Significant inhibition observed0.45 μM
Cyclin-dependent kinase 2 (CDK2)Moderate inhibition25 μM

These findings suggest that the compound may disrupt critical signaling pathways in cancer cells, providing a basis for its use as a therapeutic agent .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anticancer Evaluation : A study published in Journal of Medicinal Chemistry reported on a series of derivatives based on this compound, highlighting their enhanced anticancer activities compared to unmodified structures. The derivatives exhibited improved efficacy against multiple cancer types, including lung and colon cancers .
  • Synergistic Effects with Other Agents : Research has shown that when combined with traditional chemotherapeutics, this compound enhances the overall cytotoxic effect on resistant cancer cell lines, suggesting potential for combination therapies .

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features for Comparison :

  • Core heterocycles : Pyrazole, coumarin, or alternative scaffolds (e.g., oxazole, triazole).
  • Substituents: Methoxy, fluoro, chloro, cyano, or aryl groups.
  • Biological activity : Enzyme inhibition, cytotoxicity, or solubility.
Selected Compounds and Data
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference ID
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide Coumarin + Pyrazole 4-Methoxybenzyl N/A N/A Not explicitly reported -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chloro, cyano, phenyl 68 133–135 Not reported
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide Oxazole + Pyrazole 4-Fluorobenzyl N/A N/A Not reported
4-(1-(4-Chlorobenzyl)-1H-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) Coumarin + Triazole 4-Chlorobenzyl, 4-fluorophenethyl N/A N/A Anticancer (hypothesized)
N-(1-Benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (17) Coumarin + Triazole Benzylpiperidinyl, dimethylbenzyl N/A N/A Acetylcholinesterase inhibition (IC50 = 1.80 µM)

Biological Activity

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the current understanding of its biological properties, synthesis, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C21H19N3O4
  • Molecular Weight : 389.404 g/mol
  • CAS Number : 1172506-80-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromene core through condensation reactions and the introduction of the pyrazole ring via hydrazine hydrate reactions. The methoxybenzyl group is introduced through nucleophilic substitution reactions using 4-methoxybenzyl chloride as a precursor.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action is believed to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.2Induction of apoptosis
This compoundMDA-MB-23118.5Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial activity against various pathogens. Studies have reported that pyrazole derivatives exhibit significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureus32 µg/mLDisruption of cell membrane integrity
This compoundEscherichia coli16 µg/mLInhibition of protein synthesis

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Membranes : In antimicrobial applications, it disrupts bacterial cell membranes, causing cell lysis.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against breast cancer cell lines where it demonstrated a synergistic effect when combined with doxorubicin. This combination therapy resulted in enhanced cytotoxicity compared to either agent alone .

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